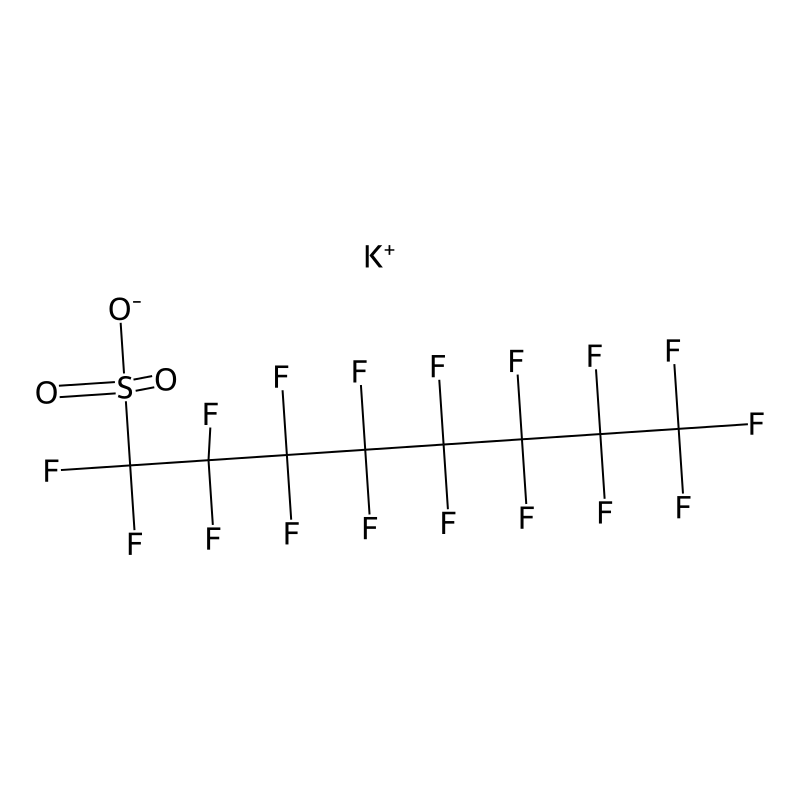

Potassium perfluorooctanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Environmental Science

- PFOS research plays a crucial role in understanding its presence and impact on the environment. Studies investigate its transport mechanisms in air and water , accumulation in wildlife , and potential degradation pathways .

Toxicology

- PFOS research is crucial for assessing its potential health risks. Scientists use PFOS to study its effects on various biological systems, including mechanisms of cellular toxicity , developmental effects , and potential for carcinogenicity .

Material Science

- PFOS's unique properties, like its ability to repel water and oil, make it a subject of research in material science. Scientists investigate its potential applications in fire retardants, stain repellents, and other functional materials .

Analytical Chemistry

- Developing methods for sensitive and accurate detection of PFOS in environmental and biological samples is a significant area of research. Scientists explore new analytical techniques like chromatography and mass spectrometry to improve PFOS monitoring capabilities .

Environmental Remediation

Potassium perfluorooctanesulfonate is a synthetic compound, specifically a salt derived from perfluorooctanesulfonic acid. It consists of a perfluorinated carbon chain of eight carbon atoms (C8) and a sulfonate group, making it part of the larger class of perfluoroalkyl substances. This compound is often used in various industrial applications due to its surfactant properties, which include lowering the surface tension of water. As a result, potassium perfluorooctanesulfonate is commonly utilized in products designed to repel stains and reduce friction, including fabric protectors and firefighting foams .

- Toxicity: Studies suggest potential links between PFOS exposure and adverse health effects in humans, including decreased birth weight, immune system dysfunction, and certain cancers.

- Environmental Impact: PFOS can accumulate in the environment and biomagnify in the food chain, potentially impacting wildlife health.

Research indicates that potassium perfluorooctanesulfonate exhibits moderate toxicity in biological systems. Studies have shown that it can cause adverse effects on various organs and has been linked to reproductive toxicity and potential carcinogenic effects upon prolonged exposure. The oral median lethal dose for this compound has been reported at approximately 233 mg/kg for male rats and 271 mg/kg for female rats, highlighting its potential hazards to health . Furthermore, it has been identified as hazardous to aquatic life, prompting regulatory scrutiny regarding its environmental impact .

The primary method for synthesizing potassium perfluorooctanesulfonate on an industrial scale is through electrochemical fluorination. This process involves electrolyzing a precursor compound in a hydrogen fluoride solution, resulting in the formation of perfluorinated sulfonyl fluoride intermediates, which can then be converted into the potassium salt. Alternative synthesis routes may involve the degradation of larger perfluoroalkyl sulfonyl compounds that yield potassium perfluorooctanesulfonate as a byproduct .

Potassium perfluorooctanesulfonate finds applications across various industries due to its unique properties:

- Textile Industry: Used as a stain repellent in fabric treatments.

- Aqueous Film Forming Foams: Employed in firefighting foams for its ability to form stable films on water surfaces.

- Industrial Cleaning Agents: Utilized in formulations requiring effective surfactants.

- Electronics: Incorporated in processes requiring surface treatment or coating .

Studies examining the interactions of potassium perfluorooctanesulfonate with biological systems have revealed significant concerns regarding its bioaccumulation and potential endocrine-disrupting effects. Research has indicated that this compound can interfere with hormonal functions and may lead to developmental issues in exposed organisms. Moreover, its persistence in the environment raises concerns about long-term ecological impacts, particularly in aquatic ecosystems where it can accumulate through food chains .

Potassium perfluorooctanesulfonate belongs to a broader class of compounds known as perfluoroalkyl substances. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Structure | Unique Characteristics |

|---|---|---|

| Perfluorooctanoic acid | C8F17COOH | Known for its use in non-stick coatings; persistent pollutant. |

| Perfluorononanoic acid | C9F19COOH | Longer carbon chain; higher bioaccumulation potential. |

| Perfluorohexane sulfonic acid | C6F13SO3H | Shorter chain; less persistent but still poses health risks. |

| Perfluorobutane sulfonic acid | C4F9SO3H | Shortest chain; used in specific industrial applications but less studied than longer-chain counterparts. |

Potassium perfluorooctanesulfonate is unique due to its specific eight-carbon chain length and sulfonate group, which provide distinct surfactant properties not found in shorter or longer-chain analogs. Its environmental persistence and toxicity profile have made it a focal point for regulatory actions aimed at reducing exposure to harmful fluorinated compounds .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (14.16%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (85.84%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (10.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (89.38%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H360D (10.62%): May damage the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Use Classification

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.